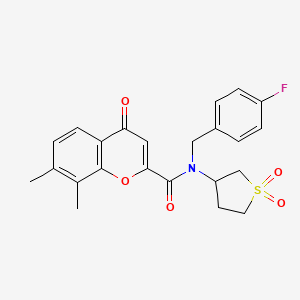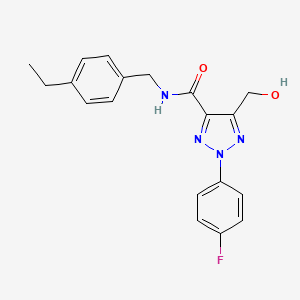
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The key steps may include:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-oxo group: This step may involve oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the N-(1,1-dioxidotetrahydrothiophen-3-yl) group: This can be done through nucleophilic substitution reactions.
Introduction of the N-(4-fluorobenzyl) group: This step may involve the use of benzyl halides and appropriate bases.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Benzyl halides, alkyl halides, or aryl halides in the presence of appropriate bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infections.
Industry: As a precursor for the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in key biological processes.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-fluorobenzyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the N-(1,1-dioxidotetrahydrothiophen-3-yl) group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the N-(4-fluorobenzyl) group.
7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks both the N-(1,1-dioxidotetrahydrothiophen-3-yl) and N-(4-fluorobenzyl) groups.
Uniqueness
The presence of both the N-(1,1-dioxidotetrahydrothiophen-3-yl) and N-(4-fluorobenzyl) groups in N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H22FNO5S |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H22FNO5S/c1-14-3-8-19-20(26)11-21(30-22(19)15(14)2)23(27)25(18-9-10-31(28,29)13-18)12-16-4-6-17(24)7-5-16/h3-8,11,18H,9-10,12-13H2,1-2H3 |
InChI-Schlüssel |
RFPINBPIUYXIBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-fluorophenyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B11383860.png)
![3-(4-fluorobenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11383867.png)
![4-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11383892.png)
![6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide](/img/structure/B11383893.png)
![Methyl 2-[({5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11383902.png)
![(4-Benzylpiperazin-1-yl){5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4-yl}methanone](/img/structure/B11383906.png)
![4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide](/img/structure/B11383914.png)

![3-ethyl-6-(4-fluorophenyl)-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383922.png)

![3-ethyl-6-(4-methoxyphenyl)-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383933.png)

![2-(3,4-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11383950.png)
![N-(3,5-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383953.png)
